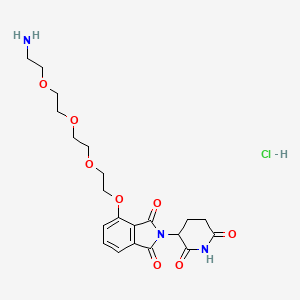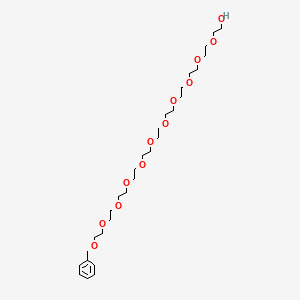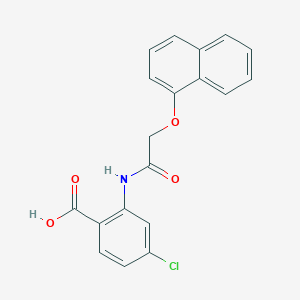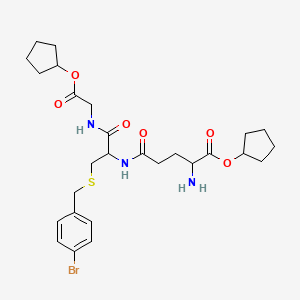![molecular formula C54H66Cl2N10O9S2 B15073810 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B15073810.png)
2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metallothionein 1 (MT-1) is a metal-binding protein with a low molecular weight and a high cysteine content. It is found in all eukaryotes and plays a crucial role in maintaining physiological balance and regulating immune homeostasis . MT-1 is part of the metallothionein family, which includes other isoforms such as MT-2, MT-3, and MT-4 . These proteins are known for their ability to bind heavy metals through the thiol groups of their cysteine residues, making them essential for metal detoxification and homeostasis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of metallothionein 1 involves the expression of the MT-1 gene in a suitable host organism, such as Escherichia coli. The gene is cloned into an expression vector, which is then introduced into the host cells. The cells are cultured under conditions that induce the expression of the MT-1 protein. After sufficient growth, the cells are harvested, and the protein is purified using techniques such as affinity chromatography .
Industrial Production Methods
Industrial production of metallothionein 1 typically involves large-scale fermentation processes. The host organisms are grown in bioreactors under controlled conditions to maximize protein yield. The MT-1 protein is then extracted and purified using a series of chromatographic steps to ensure high purity and activity .
化学反応の分析
Types of Reactions
Metallothionein 1 undergoes various chemical reactions, including:
Substitution: MT-1 can undergo substitution reactions where metal ions bound to the protein are replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other reactive oxygen species.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Metal salts such as zinc chloride, cadmium chloride, or mercury chloride.
Major Products Formed
Oxidation: Formation of disulfide bonds within the protein.
Reduction: Restoration of thiol groups.
Substitution: Formation of metallothionein complexes with different metal ions.
科学的研究の応用
Metallothionein 1 has a wide range of applications in scientific research:
Chemistry: Used as a model protein for studying metal-protein interactions and metal detoxification mechanisms.
Biology: Plays a role in cellular metal homeostasis and protection against oxidative stress.
Industry: Used in bioremediation processes to remove heavy metals from contaminated environments.
作用機序
Metallothionein 1 exerts its effects through its ability to bind metal ions via the thiol groups of its cysteine residues. This binding sequesters the metal ions, preventing them from participating in harmful reactions within the cell. MT-1 also acts as an antioxidant by scavenging reactive oxygen species, thereby protecting cells from oxidative damage . The molecular targets of MT-1 include various metal ions such as zinc, cadmium, and mercury, and its pathways involve metal ion homeostasis and detoxification .
類似化合物との比較
Similar Compounds
Metallothionein 2 (MT-2): Similar in structure and function to MT-1, but with slight differences in amino acid sequence and metal-binding affinity.
Metallothionein 3 (MT-3): Found primarily in the brain and has additional roles in neuronal growth and repair.
Metallothionein 4 (MT-4): Found in stratified squamous epithelia and involved in protecting cells from metal toxicity.
Uniqueness of MT-1
Metallothionein 1 is unique due to its widespread expression in almost all organs and its critical role in maintaining metal homeostasis and protecting against oxidative stress. Its ability to bind a wide range of metal ions with high affinity makes it a versatile and essential protein in various physiological processes .
特性
分子式 |
C54H66Cl2N10O9S2 |
|---|---|
分子量 |
1134.2 g/mol |
IUPAC名 |
2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C54H66Cl2N10O9S2/c1-33-35(3)76-53-47(33)49(39-7-11-41(55)12-8-39)59-43(51-63-61-37(5)65(51)53)31-45(67)57-15-17-69-19-21-71-23-25-73-27-29-75-30-28-74-26-24-72-22-20-70-18-16-58-46(68)32-44-52-64-62-38(6)66(52)54-48(34(2)36(4)77-54)50(60-44)40-9-13-42(56)14-10-40/h7-14,43-44H,15-32H2,1-6H3,(H,57,67)(H,58,68)/t43-,44-/m1/s1 |
InChIキー |
JNSLBXJNVHYNNW-NDOUMJCMSA-N |
異性体SMILES |
CC1=C(SC2=C1C(=N[C@@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C[C@@H]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C |
正規SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B15073731.png)





![2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15073783.png)
![3,5a,9-trimethyl-3a,4,5,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2,6-dione](/img/structure/B15073795.png)

![(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15073805.png)
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
![3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one](/img/structure/B15073808.png)
![N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B15073809.png)

